1-Phenylpiperazine-2-carbonitrile
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Overview
Description
2-Piperazinecarbonitrile, 1-phenyl- is an organic compound that features a piperazine ring substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinecarbonitrile, 1-phenyl- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. These methods are scalable and can produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazinecarbonitrile, 1-phenyl- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Aromatic Substitution: The nitrile group can be involved in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted phenyl derivatives.
Nucleophilic Aromatic Substitution: Substituted nitrile derivatives.
Scientific Research Applications
2-Piperazinecarbonitrile, 1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinecarbonitrile, 1-phenyl- involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the phenyl and nitrile groups.
1-Phenylpiperazine: Similar to 2-Piperazinecarbonitrile, 1-phenyl- but lacks the nitrile group.
2-Piperazinecarbonitrile: Similar but without the phenyl group.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-phenylpiperazine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-8-11-9-13-6-7-14(11)10-4-2-1-3-5-10/h1-5,11,13H,6-7,9H2 |
InChI Key |
UXDJYDVZTKFIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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